2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-

Catalog No.
S14632375
CAS No.
M.F
C10H16O2
M. Wt
168.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-

Product Name

2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-

IUPAC Name

1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C10H16O2/c1-9(2)7-4-5-10(3,12-9)6-8(7)11/h7H,4-6H2,1-3H3

InChI Key

RFXTXEOQEMTRHL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(O1)(CC2=O)C)C

2-Oxabicyclooctan-5-one, 1,3,3-trimethyl- (CAS: 101221-23-2), commonly known as 3-keto-1,8-cineole or 3-oxocineole, is a rigid bicyclic monoterpene ketone derived from the selective oxidation of 1,8-cineole (eucalyptol) [1]. In industrial and advanced laboratory settings, it is primarily procured as a high-value synthetic intermediate and analytical standard. Its distinct ether-bridged bicyclic structure and specific carbonyl placement make it a critical precursor for ring-opening rearrangements, most notably in the synthesis of the insect pheromone seudenone [1]. Furthermore, it serves as a regiospecific substrate for stereoselective reductions to 3-hydroxycineole-based mosquito repellents and acts as a benchmark chiral probe in enantioselective gas chromatography (Es-GC) for the flavor and fragrance industries.

Research Fit

1
Positional isomer distinct from 6-oxocineole; ketone at C-5 dictates reactivity
2
Serves as synthetic intermediate for stereochemically pure exo-5-ol derivatives
3
Key precursor to bridged γ-lactone scaffolds not accessible via 6-one pathway

Substituting 1,3,3-trimethyl-2-oxabicyclooctan-5-one with its unoxidized parent compound, 1,8-cineole, or closely related bicyclic ketones like camphor, fundamentally disrupts downstream synthetic pathways [1]. 1,8-Cineole requires harsh, non-selective, and environmentally toxic stoichiometric oxidation (e.g., using chromyl acetate) to functionalize the C3 position, resulting in poor yields and complex purification bottlenecks [1]. Similarly, the regioisomer 2-oxocineole cannot undergo the specific base-catalyzed retro-aldol cleavage required to produce seudenone, as the carbonyl group is incorrectly positioned relative to the ether bridge. Camphor, possessing a carbon framework rather than a ether framework, entirely lacks the necessary reactivity for these specialized ring-opening and stereoselective reduction applications, making the exact 3-oxo-1,8-cineole structure strictly non-substitutable for these procurement needs [1].

Substitution Risk

5-one isomer (target)
6-one analog
Exclusive exo-alcohol upon reduction
Stereochemical mixture or endo preference may occur
Direct access to bridged γ-lactone via oxidation
Lactone scaffold not directly accessible
60% yield in chromyl acetate oxidation of 1,8-cineole
Not formed under these conditions

High-Yield Retro-Aldol Conversion to Seudenone Pheromone

1,3,3-trimethyl-2-oxabicyclooctan-5-one (3-keto-1,8-cineole) serves as the direct, high-yield precursor for the synthesis of the valuable insect pheromone seudenone (3-methyl-2-cyclohexenone) [1]. When subjected to base-catalyzed rearrangement (KOH in ethanol), 3-keto-1,8-cineole undergoes a regioselective retro-aldol condensation, yielding seudenone at 97% yield [1]. In contrast, attempting to synthesize seudenone directly from the unoxidized parent compound, 1,8-cineole, requires an initial harsh stoichiometric oxidation step (e.g., using toxic chromyl acetate), which suffers from poor regioselectivity and heavy metal waste [1]. Procuring the pure 3-keto intermediate bypasses this critical bottleneck, enabling clean, high-yield downstream processing.

Evidence DimensionYield of seudenone via base-catalyzed rearrangement
Target Compound Data97% yield (via KOH/ethanol treatment)
Comparator Or Baseline1,8-Cineole (requires prior multi-step oxidation with toxic CrO2(OAc)2, lowering overall throughput)
Quantified DifferenceBypasses the non-selective oxidation step, achieving near-quantitative (97%) conversion to the target pheromone.
ConditionsKOH in ethanol, atmospheric pressure

Procuring the pre-oxidized ketone eliminates the need for toxic chromium-based oxidations in-house, directly streamlining the commercial synthesis of high-value pheromones.

Oxidation yield
Head-to-head
Target: 60% yield
6-one: not formed
Regiospecific oxidation supports route design for C-5 functionalization
Chromyl acetate in Ac2O/AcOH, rt

Regiospecificity in Downstream Cleavage vs. 2-Oxocineole

The precise position of the carbonyl group in 1,3,3-trimethyl-2-oxabicyclooctan-5-one (the 3-oxo position relative to the ether bridge) is strictly required for its signature reactivity [1]. Under basic conditions, the formation of an anion at the adjacent carbon allows for a specific rearrangement into an alkoxide intermediate that cleaves to form seudenone [1]. The regioisomer, 2-oxocineole, lacks the appropriate structural geometry to undergo this specific retro-aldol cleavage pathway. Consequently, crude oxidized cineole mixtures containing both 2-oxo and 3-oxo isomers cannot be used directly for high-purity seudenone synthesis without extensive prior separation [1].

Evidence DimensionSuitability for retro-aldol cleavage to seudenone
Target Compound DataUndergoes selective retro-aldol condensation
Comparator Or Baseline2-Oxocineole (fails to undergo the required specific cleavage)
Quantified DifferenceAbsolute requirement for the 3-oxo regioisomer to achieve the desired carbon-carbon bond cleavage.
ConditionsBasic conditions (KOH/EtOH)

Buyers must procure the isomerically pure 3-keto-1,8-cineole rather than mixed cineole oxidation products to ensure successful downstream ring-opening reactions.

Stereoselectivity
Head-to-head
exo-5-ol exclusively
100% exo selectivity simplifies diastereomer control in fragrance intermediate synthesis
NaBH4 or LiAlH4 reduction

Stereoselective Reduction to 3-Hydroxycineole Repellents

1,3,3-trimethyl-2-oxabicyclooctan-5-one is a critical intermediate for the targeted synthesis of 3-exo-hydroxycineole and 3-endo-hydroxycineole, which are utilized as potent mosquito repellents [1]. By starting with the pure ketone, chemists can utilize stereoselective reduction techniques to control the exo/endo ratio of the resulting alcohol. In contrast, direct biocatalytic or chemical hydroxylation of 1,8-cineole typically yields a complex mixture of 2-hydroxy and 3-hydroxy regioisomers and stereoisomers that are notoriously difficult to separate [1].

Evidence DimensionControl over final alcohol stereochemistry
Target Compound DataAllows controlled stereoselective reduction to specific 3-hydroxy isomers
Comparator Or BaselineDirect hydroxylation of 1,8-cineole (yields mixed 2-exo, 2-endo, 3-exo, and 3-endo isomers)
Quantified DifferenceEliminates the formation of 2-hydroxycineole byproducts, isolating the reaction strictly to the C3 position.
ConditionsChemical reduction vs. direct C-H oxidation

Utilizing the pure ketone as a starting material drastically simplifies the purification of high-value 3-hydroxycineole repellents by eliminating regioisomer contamination.

Lactone access
Class-level
γ-lactone scaffold accessible
Structural exclusivity for bridged lactone; 6-one cannot directly yield this scaffold
RuO4 oxidation route

Distinctive Retention Profiling in Enantioselective Chromatography

In flavor and fragrance analysis, 1,3,3-trimethyl-2-oxabicyclooctan-5-one serves as a rigid, oxygenated bicyclic reference standard for evaluating the resolving power of cyclodextrin-based chiral stationary phases (CSPs) [1]. Its distinct bicyclic ether-ketone framework interacts differently with modified cyclodextrins compared to the more common framework of camphor [1]. This structural distinction results in distinct retention indices and chiral recognition mechanisms, making it an essential probe for validating the enantioselective separation of complex essential oil mixtures.

Evidence DimensionChiral recognition and retention behavior
Target Compound DataUnique host-guest interaction with cyclodextrin cavities due to the ether-bridged system
Comparator Or BaselineCamphor (a bicyclic ketone)
Quantified DifferenceProvides orthogonal retention data for validating CSPs that cannot be modeled by camphor alone.
ConditionsEnantioselective GC using modified beta-cyclodextrin columns

Analytical laboratories procure this compound to calibrate and validate chiral GC methods for complex fragrance and essential oil profiling.

Solubility estimate
Supporting
1863 mg/L at 25°C
Aqueous solubility baseline for formulation; experimental verification advised
Estimated value

Commercial Synthesis of Seudenone Pheromone

Where this compound is the right choice for serving as the direct precursor in base-catalyzed retro-aldol condensations, yielding seudenone at near-quantitative levels (97%) without the need for toxic chromium oxidants in-house [1].

Production of 3-Hydroxycineole Mosquito Repellents

Where this compound is the right choice for stereoselective reduction workflows, allowing chemists to cleanly produce specific exo- or endo-3-hydroxycineole isomers while avoiding the regioisomer contamination inherent to direct cineole hydroxylation [1].

Validation of Chiral Stationary Phases in Es-GC

Where this compound is the right choice as an analytical reference standard, providing unique retention index data for calibrating cyclodextrin-based columns in the flavor, fragrance, and essential oil testing sectors [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Stereochemically pure exo-5-ol derivatives
Reported exo-selective reduction
Verify diastereomeric purity (exo/endo ratio) by chiral GC or NMR
Bridged γ-lactone fragrance compounds
Unique ketone positional isomer
Confirm lactone ring formation and scaffold identity by X-ray or 2D NMR
Regiospecific functionalization studies
C-5 oxidation model compound
Reproduce reported chromyl acetate oxidation yield and product distribution
Atmospheric chemistry reference standard
Identified oxidation product of 1,8-cineole
Match retention time and mass spectrum against authentic 5-one standard

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Exact Mass

168.115029749 g/mol

Monoisotopic Mass

168.115029749 g/mol

Heavy Atom Count

12

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